molecular formula C24H29N3O B6054280 2-[1-(2-methylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol

2-[1-(2-methylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol

Cat. No. B6054280
M. Wt: 375.5 g/mol
InChI Key: JODNAOIPAJJUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-methylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol is a chemical compound that has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. This compound is also known as MQPA, and it has been synthesized using a variety of methods.

Scientific Research Applications

MQPA has been used in scientific research to investigate its potential as a therapeutic agent for a variety of conditions, including cancer, cardiovascular disease, and neurological disorders. It has been shown to have anti-tumor activity in vitro and in vivo, and it may also have anti-inflammatory and anti-oxidant properties.

Mechanism of Action

The mechanism of action of MQPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as protein kinases and phosphodiesterases. These enzymes are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
MQPA has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis, and the modulation of immune function. It may also have anti-inflammatory and anti-oxidant properties, which could make it a potential therapeutic agent for a variety of conditions.

Advantages and Limitations for Lab Experiments

One advantage of using MQPA in lab experiments is that it is relatively easy to synthesize using standard organic chemistry techniques. However, one limitation is that it has not been extensively studied in vivo, so its potential therapeutic applications are not yet fully understood.

Future Directions

There are several potential future directions for research on MQPA. One area of interest is the development of more potent and selective analogs of MQPA that could be used as therapeutic agents. Another area of interest is the investigation of the mechanism of action of MQPA in more detail, which could lead to a better understanding of its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of MQPA in vivo, which could pave the way for its use in clinical trials.

Synthesis Methods

MQPA can be synthesized using a multi-step process that involves the reaction of 2-methylbenzylamine with 8-quinolinecarboxaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to produce the corresponding amine, which is then reacted with 2-chloroethanol to yield MQPA.

properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]-4-(quinolin-8-ylmethyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O/c1-19-6-2-3-7-21(19)17-27-14-13-26(18-23(27)11-15-28)16-22-9-4-8-20-10-5-12-25-24(20)22/h2-10,12,23,28H,11,13-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODNAOIPAJJUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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